(3R)-1-[(5-fluoro-2-methylphenyl)methyl]piperidin-3-amine
Description
(3R)-1-[(5-Fluoro-2-methylphenyl)methyl]piperidin-3-amine is a chiral piperidine derivative featuring a benzyl substitution at the nitrogen atom of the piperidine ring. The benzyl group is substituted with a fluorine atom at the para-position (5-fluoro) and a methyl group at the ortho-position (2-methyl), while the amine group occupies the 3R configuration of the piperidine scaffold.
Properties
IUPAC Name |
(3R)-1-[(5-fluoro-2-methylphenyl)methyl]piperidin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2/c1-10-4-5-12(14)7-11(10)8-16-6-2-3-13(15)9-16/h4-5,7,13H,2-3,6,8-9,15H2,1H3/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UICPTCGPPWEBMI-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)CN2CCCC(C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)F)CN2CCC[C@H](C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-[(5-fluoro-2-methylphenyl)methyl]piperidin-3-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluoro-Methylphenyl Group: The 5-fluoro-2-methylphenyl group can be introduced via a nucleophilic substitution reaction using a suitable fluorinated aromatic compound.
Amination: The amine group at the 3-position can be introduced through reductive amination or other suitable amination reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3R)-1-[(5-fluoro-2-methylphenyl)methyl]piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring or piperidine nitrogen.
Scientific Research Applications
(3R)-1-[(5-fluoro-2-methylphenyl)methyl]piperidin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological or psychiatric disorders.
Biological Studies: It can be used in studies to understand its interaction with biological targets, such as receptors or enzymes.
Chemical Biology: The compound can serve as a probe to study biological pathways and mechanisms.
Industrial Applications: It may be used in the development of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action of (3R)-1-[(5-fluoro-2-methylphenyl)methyl]piperidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analog 1: (3R)-1-Benzylpiperidin-3-amine
- Structure : Lacks fluorine and methyl substituents on the benzyl ring.
- Molecular Formula : C₁₂H₁₈N₂ (MW: 190.28 g/mol).
- Key Differences :
- Absence of electron-withdrawing fluorine and steric methyl groups reduces electronic and steric effects on the aromatic ring.
- Lower molecular weight and lipophilicity compared to the target compound.
- Lower steric hindrance may enhance binding to less selective targets .
Structural Analog 2: (3R)-1-(Cyclopropanesulfonyl)piperidin-3-amine Hydrochloride
- Structure : Features a cyclopropanesulfonyl group instead of a benzyl substituent.
- Molecular Formula : C₈H₁₆N₂O₂S (MW: 204.09 g/mol).
- Key Differences :
- Sulfonyl group introduces strong electron-withdrawing effects and polarity.
- Cyclopropane ring adds conformational rigidity.
- Implications: Enhanced solubility in aqueous media due to the sulfonyl group and hydrochloride salt. Potential for improved metabolic stability but reduced blood-brain barrier penetration .
Structural Analog 3: Trifluoromethylpyridine-Piperazine Derivatives (e.g., Example 44 in EP 1,763,351 B9)
- Structure : Incorporates a trifluoromethylpyridinyl group linked via a piperazine-carbonyl moiety.
- Example Molecular Formula : C₂₄H₃₆F₃N₅O₃ (MW: 500.3 g/mol).
- Key Differences: Trifluoromethyl group enhances lipophilicity and metabolic resistance.
- Implications :
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| (3R)-1-[(5-Fluoro-2-methylphenyl)methyl]piperidin-3-amine | C₁₃H₁₈FN₂ | 227.29 | 5-Fluoro, 2-methyl benzyl | Moderate lipophilicity, chiral center |
| (3R)-1-Benzylpiperidin-3-amine | C₁₂H₁₈N₂ | 190.28 | Unsubstituted benzyl | Lower metabolic stability |
| (3R)-1-(Cyclopropanesulfonyl)piperidin-3-amine HCl | C₈H₁₆N₂O₂S | 204.09 (free base) | Cyclopropanesulfonyl, hydrochloride | High polarity, rigid conformation |
| Trifluoromethylpyridine-piperazine derivative (Example 44) | C₂₄H₃₆F₃N₅O₃ | 500.3 | Trifluoromethylpyridinyl, piperazine | High MW, enhanced target affinity |
Biological Activity
(3R)-1-[(5-fluoro-2-methylphenyl)methyl]piperidin-3-amine, also known as JNJ-42153605, is a piperidine derivative that has garnered significant attention in pharmacological research due to its notable biological activity. This compound primarily interacts with dopamine receptors, specifically exhibiting high affinity and selectivity for the dopamine D2 receptor subtype. Its potential therapeutic applications span various neuropsychiatric disorders, including schizophrenia, drug addiction, and neurodegenerative diseases like Parkinson's disease.
- Molecular Formula : C15H21FN2
- Molecular Weight : 269.35 g/mol
- Appearance : White to off-white crystalline powder
- Melting Point : 154°C - 157°C
- Boiling Point : Approximately 605.44°C at 760 mmHg
This compound functions as a partial agonist at the dopamine D2 receptor. This mechanism is crucial for modulating neurotransmission related to mood, cognition, and motor control. Additionally, studies indicate that it interacts with serotonin receptors, which may enhance its therapeutic effects by providing a broader spectrum of action against various psychiatric conditions.
Biological Activity and Therapeutic Potential
The compound's interaction with dopamine receptors positions it as a promising candidate for treating:
- Schizophrenia : By modulating dopamine levels, it may alleviate symptoms associated with psychotic disorders.
- Drug Addiction : Its ability to influence dopaminergic pathways can be beneficial in addiction recovery strategies.
- Parkinson's Disease : The modulation of dopamine is critical in managing symptoms related to this neurodegenerative disorder.
Comparative Analysis with Similar Compounds
The following table outlines some compounds that share structural or functional similarities with this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(2-fluoro-5-methylphenyl)piperidin-3-amine | Similar piperidine core | Different substituent on the phenyl ring |
| N-(3-fluorophenyl)-N-[1-(2-propenyl)piperidin]-4-amide | Contains a propenyl group | Focused on analgesic properties |
| N-(4-chlorophenyl)-N-[4-(morpholinomethyl)piperidin]-4-amide | Morpholine substitution | Potential use in anxiety disorders |
This comparative analysis highlights the unique aspects of this compound within its class of compounds, particularly its selective receptor engagement which may reduce side effects associated with broader-spectrum agents.
Research Findings and Case Studies
Recent studies have demonstrated the efficacy of this compound in various experimental models:
- Dopaminergic Activity : In vitro assays have shown that this compound significantly modulates dopamine release in neuronal cultures, indicating its potential as a therapeutic agent in conditions characterized by dopaminergic dysregulation.
- Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties against oxidative stress in neuronal cell lines, further supporting its application in neurodegenerative diseases.
- Behavioral Studies : Animal models treated with this compound displayed reduced anxiety-like behaviors and improved cognitive functions, suggesting its potential utility in treating anxiety disorders alongside psychosis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
